14-(Boc-amino)-myristic acid
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Overview
Description
14-(Boc-amino)-myristic acid is a compound that features a myristic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group at the 14th carbon position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Mechanism of Action
Target of Action
The primary target of 14-(Boc-amino)-myristic acid is the amine moiety in a wide range of biomolecules . The compound is used for the protection of amines, which is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases , making it an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . The presence of the amine moiety in these biomolecules makes the protection of amines one of the most fundamental transformations in organic synthesis . The process is especially important in peptide synthesis, as the protected amino groups in amino acids can be easily converted into free amines .
Pharmacokinetics
The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the protection of amines, amino acids, and peptides . This protection prevents undesired side reactions during organic synthesis . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis , enhancing the efficiency and applicability of multistep reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the N-Boc protection process is typically conducted under either aqueous or anhydrous conditions , and the reaction is often facilitated by a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Boc-amino)-myristic acid typically involves the protection of the amino group with a Boc group followed by the attachment of the myristic acid chain. One common method involves the reaction of myristic acid with a Boc-protected amine under appropriate conditions. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
14-(Boc-amino)-myristic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Free amine derivatives
Scientific Research Applications
14-(Boc-amino)-myristic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of lipid modifications of proteins, particularly myristoylation.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Similar in structure but with different fatty acid chains.
N-Cbz-amino acids: Use a different protecting group (carbobenzyloxy) instead of Boc.
Fmoc-amino acids: Use a fluorenylmethyloxycarbonyl protecting group.
Uniqueness
14-(Boc-amino)-myristic acid is unique due to its specific combination of a Boc-protected amino group and a myristic acid chain. This combination allows for specific applications in lipid modification studies and peptide synthesis .
Properties
IUPAC Name |
14-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-19(2,3)24-18(23)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLAHARNVYCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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